N-(2,6-dimethylphenyl)-2-phenoxyacetamide
Overview
Description
N-(2,6-dimethylphenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to an acetamide moiety, with a 2,6-dimethylphenyl substituent
Mechanism of Action
Target of Action
N-(2,6-dimethylphenyl)-2-phenoxyacetamide, also known as 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semi-carbazone, is reported to block the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This suggests that its primary targets are likely the cellular mechanisms involved in endosomal trafficking pathways .
Mode of Action
The compound interacts with its targets by inhibiting the process of endosomal trafficking, which is a common mechanism of cellular entry for many toxins and viruses . By blocking this process, the compound prevents these harmful agents from gaining access to the host-cell cytosol .
Biochemical Pathways
Given its mode of action, it is likely that it impacts the pathways involved in endosomal trafficking and the entry of toxins and viruses into cells .
Pharmacokinetics
Related compounds such as n-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (d2624) have been studied in rats and humans . D2624 was found to be well absorbed (93%), but underwent extensive first-pass metabolism in the rat, resulting in 5.3% bioavailability . Similar behavior might be expected for this compound, but further studies are needed to confirm this.
Result of Action
The primary result of the action of this compound is the inhibition of the entry of acid-dependent bacterial toxins and viruses into mammalian cells . This can potentially prevent the harmful effects of these agents on the host cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-phenoxyacetamide typically involves the reaction of 2,6-dimethylaniline with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,6-dimethylaniline+phenoxyacetyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of N-(2,6-dimethylphenyl)-2-phenoxyethylamine.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-chloroacetamide
- N-(2,6-dimethylphenyl)-2-ethylacetamide
- N-(2,6-dimethylphenyl)-2-methoxyacetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-phenoxyacetamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-phenoxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-6-8-13(2)16(12)17-15(18)11-19-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTXAZQNHSFZCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354082 | |
Record name | Acetamide, N-(2,6-dimethylphenyl)-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34743-29-8 | |
Record name | Acetamide, N-(2,6-dimethylphenyl)-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-DIMETHYL-PHENYL)-2-PHENOXY-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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